11-Dehydroxymogroside III
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydroxymogroside III involves the extraction of mogrosides from monk fruit, followed by chemical or enzymatic conversion . The complexities of the mogroside structures often require detailed biotransformation processes to achieve the desired compound .
Industrial Production Methods: Industrial production typically involves the extraction of mogrosides from dried monk fruit powder using ethanol or other solvents . The extracted mogrosides are then subjected to further purification and conversion processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 11-Dehydroxymogroside III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Enzymatic conversions often involve specific enzymes that facilitate the transformation of mogrosides .
Major Products: The major products formed from these reactions include other mogroside derivatives and modified cucurbitane glycosides .
Scientific Research Applications
11-Dehydroxymogroside III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is used as a model compound for studying the biotransformation and chemical modification of mogrosides .
Biology: In biological research, it is investigated for its antioxidative and anti-inflammatory properties .
Medicine: In medicine, this compound is explored for its potential in blood glucose modulation and as a natural sweetener alternative for diabetic patients .
Industry: In the food industry, it is used as a natural sweetener due to its intense sweetness and health benefits .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds include mogroside II B, 11-deoxymogroside III, 7-oxo-mogroside II E, 7-oxo-mogroside V, 11-oxomogroside II A1, and 11-oxomogroside IV .
Uniqueness: 11-Dehydroxymogroside III is unique due to its specific glycosylation pattern and its potent biological activities . Compared to other mogrosides, it has distinct antioxidative and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C48H82O18 |
---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-2-methyl-6-[(3S,8R,9R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)66-43-40(59)37(56)34(53)28(64-43)21-61-41-38(57)35(54)32(51)26(19-49)62-41)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)65-42-39(58)36(55)33(52)27(20-50)63-42/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25?,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
InChI Key |
ACQZDPFYFKJNJQ-FHBMBTFDSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Origin of Product |
United States |
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